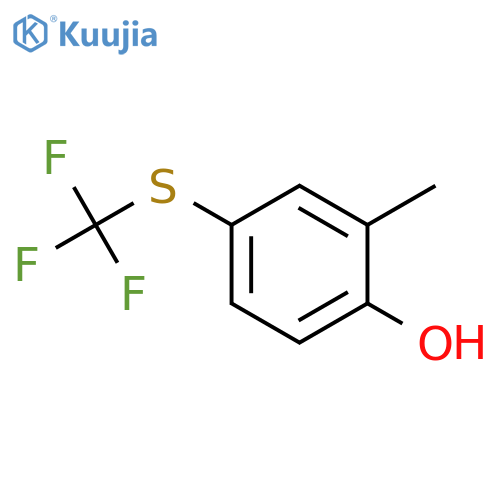

Cas no 709-96-6 (2-Methyl-4-(trifluoromethylthio)phenol)

2-Methyl-4-(trifluoromethylthio)phenol 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-4-(trifluoromethylthio)phenol

- 2-methyl-4-(trifluoromethylsulfanyl)phenol

- 2-Methyl-4-(trifluormethyl-mercapto)-phenol

- 2-Methyl-4-trifluoromethylsulfanyl-phenol

- A837046

- SCHEMBL1128300

- 709-96-6

- FT-0632862

- PCFLBUCOJDWVDC-UHFFFAOYSA-N

- MFCD04972937

- DTXSID10654255

- 2-methyl-4-[(trifluoromethyl)sulfanyl]phenol

- 2-methyl-4-((trifluoromethyl)thio)phenol

- DB-021342

- G69232

-

- MDL: MFCD04972937

- インチ: InChI=1S/C8H7F3OS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3

- InChIKey: PCFLBUCOJDWVDC-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1O)SC(F)(F)F

計算された属性

- せいみつぶんしりょう: 208.01700

- どういたいしつりょう: 208.01697050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- PSA: 45.53000

- LogP: 3.31250

2-Methyl-4-(trifluoromethylthio)phenol セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

2-Methyl-4-(trifluoromethylthio)phenol 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Methyl-4-(trifluoromethylthio)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB256654-1 g |

2-Methyl-4-(trifluoromethylthio)phenol, 99%; . |

709-96-6 | 99% | 1g |

€139.00 | 2023-04-27 | |

| Ambeed | A177704-5g |

2-Methyl-4-(trifluoromethylthio)phenol |

709-96-6 | 95% | 5g |

$612.0 | 2024-04-17 | |

| Ambeed | A177704-1g |

2-Methyl-4-(trifluoromethylthio)phenol |

709-96-6 | 95% | 1g |

$183.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076910-25g |

2-methyl-4-((trifluoromethyl)thio)phenol |

709-96-6 | 25g |

¥25379.00 | 2024-05-02 | ||

| abcr | AB256654-1g |

2-Methyl-4-(trifluoromethylthio)phenol, 99%; . |

709-96-6 | 99% | 1g |

€139.00 | 2025-03-19 | |

| Ambeed | A177704-250mg |

2-Methyl-4-(trifluoromethylthio)phenol |

709-96-6 | 95% | 250mg |

$69.0 | 2024-04-17 |

2-Methyl-4-(trifluoromethylthio)phenol 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

2-Methyl-4-(trifluoromethylthio)phenolに関する追加情報

2-メチル-4-(トリフルオロメチルチオ)フェノール(CAS No. 709-96-6)の特性と応用

2-メチル-4-(トリフルオロメチルチオ)フェノール(CAS No. 709-96-6)は、有機合成化学において重要な役割を果たすフェノール誘導体です。この化合物は、トリフルオロメチルチオ基とメチル基を有するため、独特の化学的性質を示し、医薬品や農薬、機能性材料などの分野で広く利用されています。近年、フッ素含有化合物への関心が高まる中、その応用範囲はさらに拡大しています。

2-メチル-4-(トリフルオロメチルチオ)フェノールの合成方法については、多くの研究者が効率的なプロセスの開発に取り組んでいます。特に、グリーンケミストリーの観点から、環境負荷の少ない合成経路が注目されています。また、この化合物の反応性や安定性に関する研究も進んでおり、有機電子材料やバイオマーカーとしての潜在的な用途が期待されています。

現在、AIや機械学習を活用した化合物設計において、2-メチル-4-(トリフルオロメチルチオ)フェノールのようなフッ素化化合物は重要なターゲットとなっています。その理由として、フッ素原子の導入により、脂溶性や代謝安定性が向上することが挙げられます。これにより、医薬品候補化合物の探索において、より効率的なスクリーニングが可能となっています。

さらに、サステナブルケミストリーの観点から、2-メチル-4-(トリフルオロメチルチオ)フェノールのリサイクル技術や廃棄物処理方法に関する研究も進められています。特に、環境調和型溶媒を使用した抽出・精製技術は、産業界から大きな関心を集めています。

この化合物の物理化学的性質については、融点、沸点、溶解度などの基本特性に加え、分光学的特性(IR、NMR、MSなど)が詳細に報告されています。これらのデータは、品質管理や構造解析において不可欠な情報となっています。

最後に、2-メチル-4-(トリフルオロメチルチオ)フェノールの市場動向について触れると、アジア太平洋地域を中心とした需要の増加が顕著です。これは、同地域における電子材料産業や医薬品開発の活発化が背景にあります。今後の技術革新により、さらに多様な用途が開拓されることが期待されています。

709-96-6 (2-Methyl-4-(trifluoromethylthio)phenol) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)